molecular formula C9H11N5 B1621189 4-(2-ethyl-2H-tetrazol-5-yl)aniline CAS No. 436092-88-5

4-(2-ethyl-2H-tetrazol-5-yl)aniline

Cat. No.: B1621189
CAS No.: 436092-88-5
M. Wt: 189.22 g/mol
InChI Key: XHJVWDBSIBURKF-UHFFFAOYSA-N
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Description

4-(2-ethyl-2H-tetrazol-5-yl)aniline is a heterocyclic aromatic compound characterized by an aniline moiety (a benzene ring with an amino group) substituted at the para position with a 2-ethyl-2H-tetrazol-5-yl group. The molecular formula is C₉H₁₁N₅, with a molecular weight of 189.22 g/mol. The ethyl substituent on the tetrazole enhances lipophilicity, which may influence solubility and biological activity. This compound is of interest in pharmaceutical and materials chemistry due to the tetrazole’s bioisosteric properties, often serving as a carboxylic acid surrogate in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethyl-2H-tetrazol-5-yl)aniline typically involves the reaction of 2-ethyl-2H-tetrazole with aniline. One common method is the heterocyclization reaction involving primary amines, orthoesters, and azides. The reaction conditions often include the use of solvents such as acetic acid and catalysts like zinc chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethyl-2H-tetrazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted tetrazole derivatives, which can have different functional groups attached to the tetrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

4-(2-ethyl-2H-tetrazol-5-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-ethyl-2H-tetrazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

The structural and functional attributes of 4-(2-ethyl-2H-tetrazol-5-yl)aniline can be contextualized by comparing it to related aniline derivatives bearing heterocyclic substituents. Below is a detailed analysis:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Heterocycle Type Key Features
This compound C₉H₁₁N₅ 189.22 Para (4) 2-ethyl-2H-tetrazole High lipophilicity, bioisosteric potential
5-Chloro-2-(1H-tetrazol-5-yl)aniline C₇H₆ClN₅ 195.61 Ortho (2) 1H-tetrazole Chlorine enhances electronegativity
3-(2-ethyl-2H-tetrazol-5-yl)aniline C₉H₁₁N₅ 189.22 Meta (3) 2-ethyl-2H-tetrazole Altered electronic effects due to meta substitution
4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline C₁₃H₁₁N₃OS 257.31 Para (4) Oxadiazole-thiophene Sulfur-containing heterocycle; electron-deficient oxadiazole
2-(4-methylthiazol-2-yl)aniline C₁₀H₁₀N₂S 190.27 Ortho (2) Thiazole Thiazole’s sulfur and nitrogen modulate π-electron density

Key Observations:

Meta substitution in 3-(2-ethyl-2H-tetrazol-5-yl)aniline alters electronic distribution, possibly affecting reactivity in electrophilic aromatic substitution.

Heterocycle Effects :

  • Tetrazoles (e.g., this compound) exhibit strong hydrogen-bonding capacity and metabolic stability, making them valuable in drug design.
  • Oxadiazoles (e.g., 4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline ) are more electron-deficient, favoring interactions with electron-rich biological targets.
  • Thiazoles (e.g., 2-(4-methylthiazol-2-yl)aniline ) introduce sulfur-based polarity, influencing solubility and binding to metal ions.

Chlorine in 5-Chloro-2-(1H-tetrazol-5-yl)aniline enhances electronegativity, which may stabilize resonance structures and affect acidity (pKa) .

Biological Activity

4-(2-ethyl-2H-tetrazol-5-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

This compound has the molecular formula C9H11N5C_9H_{11}N_5 and features a tetrazole ring, which is known for its pharmacological versatility. The presence of the tetrazole moiety enhances the compound's lipophilicity and bioavailability, making it a valuable candidate for various therapeutic applications.

Antibacterial Properties

Research indicates that compounds with tetrazole rings exhibit antibacterial activity. For instance, derivatives of tetrazoles have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the inhibition of bacterial enzyme systems, which disrupts cellular functions and leads to bacterial death .

Anticancer Activity

This compound has been studied for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. The compound's ability to interfere with cellular proliferation makes it a candidate for further exploration in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This action can be particularly beneficial in treating conditions characterized by excessive inflammation, such as arthritis.

The biological activity of this compound is largely dependent on its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind effectively to enzymes and receptors, thereby modulating various biochemical pathways. This property enables the compound to exert both therapeutic effects and potential side effects depending on the target.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antibacterial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .
  • Anticancer Research : In vitro assays indicated that this compound could reduce cell viability in various cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Anti-inflammatory Evaluation : In animal models, the compound was shown to significantly reduce inflammation markers when administered prior to inflammatory stimuli, suggesting its potential use in treating chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4-Aminobenzoic acidLacks tetrazole ringLimited antibacterial activity
2-Ethyl-2H-tetrazoleContains only the tetrazole moietyVaries; less potent than combined structures
4-(2-methyl-2H-tetrazol-5-yl)anilineSimilar structure; different substitutionModerate anticancer properties

This table illustrates how the presence of both an amino group and a tetrazole ring in this compound enhances its biological activity compared to other similar compounds.

Properties

IUPAC Name

4-(2-ethyltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-2-14-12-9(11-13-14)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJVWDBSIBURKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360624
Record name 4-(2-Ethyl-2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436092-88-5
Record name 4-(2-Ethyl-2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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